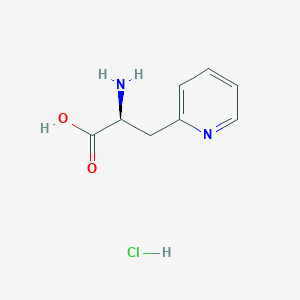
L-3-Pyridylalanine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-3-Pyridylalanine hydrochloride: is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids found in proteins. It is a derivative of L-3-Pyridylalanine, with the addition of a hydrochloride group. The compound is known for its unique structure, which includes a pyridine ring attached to the alpha carbon of alanine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-3-Pyridylalanine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-pyridineethanamine with a suitable protecting group, followed by coupling with an alanine derivative. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: L-3-Pyridylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form different reduced pyridine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
L-3-Pyridylalanine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-3-Pyridylalanine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
L-3-Pyridylalanine: The parent compound without the hydrochloride group.
3-Pyridineethanamine: A precursor in the synthesis of L-3-Pyridylalanine hydrochloride.
Pyridine N-oxide derivatives: Oxidized forms of pyridine-containing compounds.
Uniqueness: this compound is unique due to its specific structure, which includes both the pyridine ring and the alanine backbone.
Eigenschaften
Molekularformel |
C8H11ClN2O2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
(2S)-2-amino-3-pyridin-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1 |
InChI-Schlüssel |
ZOSGLKLQNRBVPD-FJXQXJEOSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



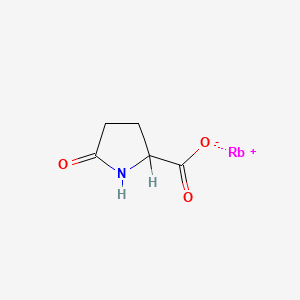
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

![4-Methyl-4-[(oxan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B13781236.png)



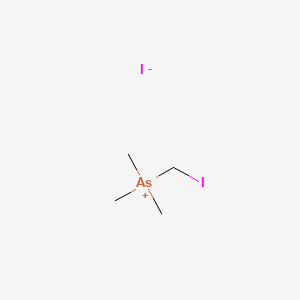

![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
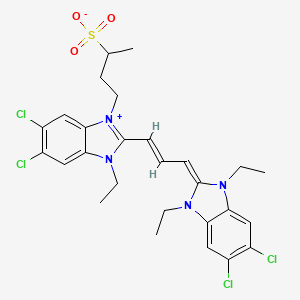
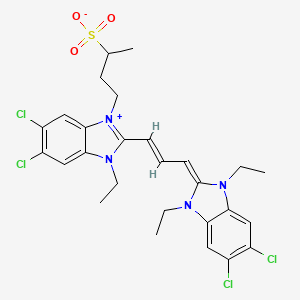
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
